molecular formula C16H8O3 B1254504 Benz[b]indeno[1,2-e]pyran-6,11-dione CAS No. 148180-61-4

Benz[b]indeno[1,2-e]pyran-6,11-dione

Cat. No.: B1254504
CAS No.: 148180-61-4
M. Wt: 248.23 g/mol
InChI Key: CXXCRLLJRGEAJV-UHFFFAOYSA-N
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Description

Benz[b]indeno[1,2-e]pyran-6,11-dione is an organic compound with the molecular formula C16H8O3 It is a polycyclic aromatic compound that contains both benzene and pyran rings fused with an indene structure

Properties

IUPAC Name

indeno[2,1-b]chromene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCRLLJRGEAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)OC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439666
Record name Benz[b]indeno[1,2-e]pyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148180-61-4
Record name Wrightiadione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148180614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[b]indeno[1,2-e]pyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WRIGHTIADIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW2264QDT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Design and Mechanism

The N-heterocyclic carbene (NHC)-catalyzed method represents a contemporary approach to synthesizing 2-aroylchromones, which serve as precursors for wrightiadione. As reported by Hong et al., this strategy employs 2-(methylsulfonyl)chromones and aldehydes as starting materials. The NHC catalyst facilitates a C−C bond-forming reaction via umpolung activation of the aldehyde, enabling nucleophilic attack on the chromone electrophile. The reaction proceeds under mild conditions, typically in dichloromethane or THF at room temperature, and achieves yields up to 85%.

Key advantages of this method include:

  • High atom economy : The tandem reaction avoids multi-step protection/deprotection sequences.

  • Functional group tolerance : Electron-rich and electron-deficient aldehydes participate effectively.

  • Scalability : Demonstrated synthesis of gram-scale quantities for biological testing.

Synthetic Procedure

  • Substrate Preparation : 2-(Methylsulfonyl)chromone (1.0 equiv) and aromatic aldehyde (1.2 equiv) are dissolved in anhydrous THF.

  • Catalyst Loading : NHC precursor (e.g., triazolium salt, 10 mol%) and base (e.g., DBU, 20 mol%) are added under nitrogen.

  • Reaction Conditions : The mixture is stirred at 25°C for 12–24 hours, monitored by TLC.

  • Workup : The crude product is purified via silica gel chromatography to yield 2-aroylchromone intermediates.

  • Cyclization : Treatment with acetic anhydride at reflux induces intramolecular cyclization, forming the fused pyran-dione core.

Traditional Condensation-Cyclization Approaches

Phthalide-Based Condensation

A classical route involves the condensation of phthalide derivatives with substituted cyclopropanes or alkynyl precursors. For example, Payard et al. detailed the synthesis of indeno[1,2-c]isochromene-5,11-dione analogs through a multi-step sequence:

  • Intermediate Synthesis :

    • Phthalide (21 ) undergoes nitration and bromination to yield 3-nitro-6-bromophthalide (24 ).

    • Alkaline hydrolysis of 24 produces a hydroxyphthalide intermediate.

  • Condensation :

    • Equimolar amounts of hydroxyphthalide and phthalide are suspended in ethyl acetate.

    • Sodium methoxide in methanol is added, and the mixture is refluxed for 24–48 hours.

  • Cyclization :

    • The condensed product is treated with acetic anhydride under reflux to induce cyclization, forming the target compound.

Key Data :

  • Yields for this method are moderate (30–50%) due to competing side reactions during bromination and hydrolysis.

  • The route is highly convergent, enabling structural diversification at multiple positions.

Silver(I)- and Gold(I)-Catalyzed Tandem Reactions

Another traditional approach utilizes transition metal catalysts to assemble the indeno-pyran core. As described in CAS data, cis-2-acyl-1-alkynyl-1-aryl cyclopropanes undergo tandem annulation in the presence of Ag(I) or Au(I) catalysts:

  • Cyclopropane Activation : The metal catalyst coordinates to the alkyne, promoting cycloisomerization.

  • Annulation : Sequential [2+2] and [4+2] cycloadditions form the fused ring system.

  • Oxidation : The intermediate is oxidized with DDQ or MnO₂ to introduce the dione functionality.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield Advantages Limitations
NHC-catalyzedNHC, DBU, THF70–85%High efficiency, mild conditionsLimited to electron-deficient aldehydes
Phthalide condensationNaOMe, Ac₂O30–50%Structural versatilityMulti-step, moderate yields
Metal-catalyzedAgNTf₂, AuCl45–60%Rapid annulationRequires expensive metals

Challenges and Optimization Strategies

Byproduct Formation in Cyclization Steps

Traditional methods often generate lactone or diketone byproducts during cyclization. Optimization studies suggest:

  • Temperature Control : Lowering the Ac₂O reflux temperature to 100°C reduces decarboxylation.

  • Catalyst Screening : Switching from homogeneous AuCl to supported Au nanoparticles improves selectivity.

Solvent Effects

  • NHC Reactions : Polar aprotic solvents (e.g., DMF) increase reaction rates but decrease yields due to side reactions. THF balances reactivity and selectivity.

  • Metal-Catalyzed Routes : Dichloroethane enhances Ag(I) solubility, achieving complete conversion within 6 hours .

Chemical Reactions Analysis

Types of Reactions: Benz[b]indeno[1,2-e]pyran-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benz[b]indeno[1,2-e]pyran-6,11-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of Benz[b]indeno[1,2-e]pyran-6,11-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects. The exact pathways and targets are still under investigation, but its ability to interact with nucleic acids and proteins is a key aspect of its mechanism.

Comparison with Similar Compounds

  • Indeno[1,2-b]quinoline-9,11-dione
  • Indeno[2,1-b]chromene-6,11-dione
  • Benz[d]indeno[1,2-b]pyran-5,11-dione

Comparison: Benz[b]indeno[1,2-e]pyran-6,11-dione is unique due to its specific fusion of benzene, indene, and pyran rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Biological Activity

Benz[b]indeno[1,2-e]pyran-6,11-dione is a polycyclic aromatic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H8O3C_{16}H_8O_3 and a molecular weight of approximately 248.24 g/mol. Its unique structure features fused benzene and pyran rings with an indene moiety, contributing to its diverse chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.

Mechanism of Action:

  • DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell metabolism, contributing to its cytotoxic effects.

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis as evidenced by increased Annexin V staining.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205040
502070

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as Indeno[1,2-b]quinoline-9,11-dione and Indeno[2,1-b]chromene-6,11-dione. While all these compounds exhibit biological activity due to their polycyclic structures, this compound demonstrates unique mechanisms of action that enhance its potential as a therapeutic agent.

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–190 ppm). Substituents alter splitting patterns, e.g., electron-withdrawing groups deshield adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 302.28 for C16_{16}H14_{14}O6_6) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry, as seen in spiroindenopyridotriazine derivatives .

What methodologies are used to study DNA binding and cytotoxic mechanisms?

Q. Advanced

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes, prioritizing intercalation between base pairs (e.g., indenoquinoline-dione derivatives) .
  • Molecular Dynamics (MD) : Simulations (50–100 ns) assess stability of DNA-ligand complexes, with RMSD < 2 Å indicating stable binding .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) validate activity, with IC50_{50} values compared to reference drugs like doxorubicin .

How can contradictory reports on biological activity be resolved?

Q. Advanced

  • Dose-Response Analysis : Establish IC50_{50} curves across multiple concentrations to confirm potency thresholds (e.g., antifungal activity vs. Aspergillus niger at 50–100 μM) .
  • Target Selectivity Profiling : Use kinase or topoisomerase inhibition assays to differentiate mechanisms (e.g., topoisomerase I inhibition by indenoisoquinolines ).
  • Control Experiments : Compare results against structurally analogous inactive compounds to rule off-target effects .

What are the advantages of microwave-assisted synthesis for derivatives?

Q. Methodological

  • Reduced Reaction Time : Microwave irradiation (100–150°C, 10–30 min) accelerates cyclization vs. traditional reflux (6–12 hr) .
  • Improved Yields : Higher purity (>90%) due to controlled thermal gradients, minimizing side reactions (e.g., decarboxylation) .
  • Scalability : Demonstrated for spiro-4H-pyran derivatives, enabling gram-scale production .

How can catalytic systems be optimized for novel derivatives?

Q. Advanced

  • Gold(I) Catalysis : AuCl3_3/PPh3_3 catalyzes domino reactions (e.g., with o-phenylenediamines) to synthesize diazepine derivatives. Solvent polarity (e.g., DMF vs. THF) influences intermediate stability .
  • Ligand Design : Bulky ligands (e.g., NHCs) enhance regioselectivity in multi-component reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., Michael addition vs. cyclization) .

What are critical considerations in purity analysis?

Q. Basic

  • HPLC : Use C18 columns (acetonitrile/water gradient) to resolve isomers (e.g., retention time shifts for nitro-substituted derivatives ).
  • Elemental Analysis : Carbon/hydrogen content deviations >0.3% indicate impurities .
  • Melting Point Consistency : Sharp MPs (±2°C) confirm crystallinity; broad ranges suggest polymorphic mixtures .

How can computational models predict physicochemical properties?

Q. Advanced

  • DFT Calculations : Gaussian09 optimizes geometries to calculate HOMO/LUMO gaps (e.g., 4.5–5.2 eV for charge-transfer interactions) .
  • QSAR Models : Train on datasets (e.g., IC50_{50} vs. logP) to predict cytotoxicity or solubility .
  • pKa Prediction : Software like MarvinSuite estimates acidity (e.g., predicted pKa −0.66±0.24 for protonated intermediates ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benz[b]indeno[1,2-e]pyran-6,11-dione
Reactant of Route 2
Benz[b]indeno[1,2-e]pyran-6,11-dione

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